molecular formula C20H17NO B4094016 N-(2-methylphenyl)-2-biphenylcarboxamide

N-(2-methylphenyl)-2-biphenylcarboxamide

Cat. No.: B4094016
M. Wt: 287.4 g/mol
InChI Key: IEVASFKKLSKBBS-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-2-biphenylcarboxamide is a carboxamide derivative characterized by a biphenyl core linked to a 2-methylphenyl group via an amide bond. Its IUPAC name, N-(2-methylphenyl)-2-(biphenyl-2-yl)carboxamide, reflects its structural configuration: a biphenyl moiety (two connected benzene rings) at the second position of the benzamide scaffold, with a methyl-substituted phenyl group as the N-substituent .

Properties

IUPAC Name

N-(2-methylphenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c1-15-9-5-8-14-19(15)21-20(22)18-13-7-6-12-17(18)16-10-3-2-4-11-16/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVASFKKLSKBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-methylphenyl)-2-biphenylcarboxamide with carboxamide derivatives sharing structural or functional similarities, categorized by core modifications:

Biphenyl Carboxamide Derivatives
  • N-(2-Phenoxyphenyl)[1,1'-Biphenyl]-4-Carboxamide (CAS: 443638-39-9) Structure: Differs in the substitution pattern; the biphenyl group is at the 4-position of the benzamide, and the N-substituent is a 2-phenoxyphenyl group. Molecular Weight: 365.42 g/mol (C₂₅H₁₉NO₂) . Implications: The phenoxy group may enhance solubility compared to the methyl group in the target compound, but steric bulk could reduce bioavailability.
Substituted Phenyl Carboxamides
  • N-(2-Methylphenyl)-2-(2-Phenoxybenzamido)Benzamide Structure: Contains an additional phenoxybenzamide group, creating a bis-amide structure. Activity: Such multi-amide derivatives are often investigated for polymer or coordination chemistry applications.
Heterocyclic Carboxamides
  • N-(2-Phenoxyphenyl)-2-Thiophenecarboxamide (CAS: 547698-53-3) Structure: Replaces the biphenyl group with a thiophene ring, introducing sulfur-based electronic effects. Molecular Weight: 295.36 g/mol (C₁₇H₁₃NO₂S) . Implications: Thiophene-containing carboxamides are common in drug design (e.g., kinase inhibitors) due to their improved metabolic stability and binding affinity.
Alkyl-Substituted Carboxamides
  • N-(2-(tert-Butyl)Phenyl)-4'-Methoxy-N-(1-Phenyl-2-(Pyridin-2-yl)Ethyl)-[1,1'-Biphenyl]-4-Carboxamide
    • Structure : Incorporates a tert-butyl group and a pyridinylethyl chain, significantly increasing steric bulk and basicity.
    • Activity : Such modifications are typical in CNS-targeting drugs to enhance blood-brain barrier penetration .

Key Observations :

  • Solubility: Polar substituents (e.g., phenoxy in ) improve aqueous solubility compared to alkyl or purely aromatic groups.
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for biphenyl carboxamides, involving Ullmann coupling or Suzuki-Miyaura reactions followed by amidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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